

# large-scale synthesis of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

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## Compound of Interest

**Compound Name:** dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

**Cat. No.:** B1315111

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An Application Note on the Large-Scale Synthesis of **Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**

## Introduction

**Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. Its pyrazole core, substituted with ester functionalities, makes it a versatile building block for creating more complex heterocyclic compounds. This document outlines a robust, multi-step synthesis protocol suitable for laboratory and pilot-plant scale production, compiled from established methodologies. The described pathway ensures a reliable route to the target compound, starting from commercially available precursors.

## Synthetic Strategy

The synthesis of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** is achieved through a three-step process. This strategy is designed to be scalable and utilizes common laboratory reagents and techniques.

- Step 1: Oxidation. The process begins with the oxidation of 3,5-dimethyl-1H-pyrazole using a strong oxidizing agent, such as potassium permanganate, to yield the intermediate 1H-pyrazole-3,5-dicarboxylic acid.

- Step 2: Diesterification. The resulting dicarboxylic acid is then esterified to produce dimethyl 1H-pyrazole-3,5-dicarboxylate. Two effective methods for this transformation are presented: a classic Fischer esterification using methanolic HCl and a higher-yield method employing thionyl chloride.
- Step 3: N-Methylation. The final step involves the selective methylation of the pyrazole ring's nitrogen atom. This is accomplished by reacting the dimethyl 1H-pyrazole-3,5-dicarboxylate with an alkylating agent like iodomethane in the presence of a mild base.

## Data Presentation: Summary of Reactions

The following table summarizes the key quantitative data for each step in the synthetic pathway, allowing for a comparative overview of the different methodologies.

Step	Reaction	Starting Material	Key Reagents	Solvent	Temperature	Yield (%)	Reference
1	Oxidation	3,5-Dimethyl-1H-pyrazole	Potassium permanganate (KMnO <sub>4</sub> )	Water	70-90°C	33%	[1]
2a	Diesterification	1H-Pyrazole-3,5-dicarboxylic acid	Methanol, Gaseous HCl	Methanol	Reflux	63%	[2]
2b	Diesterification	1H-Pyrazole-3,5-dicarboxylic acid	Thionyl chloride (SOCl <sub>2</sub> ), Methanol	Methanol	0°C to 80°C	99%	[2]
3	N-Methylation	1H-pyrazole-3,5-dicarboxylate*	Iodomethane, Diethyl (CH <sub>3</sub> I), Potassium carbonate (K <sub>2</sub> CO <sub>3</sub> )	Acetone	60°C	Not specified	[3]

\*Note: The protocol for Step 3 is adapted from a procedure for the analogous diethyl ester, as a direct large-scale protocol for the dimethyl ester was not explicitly detailed in the surveyed literature. The reaction is expected to proceed similarly.

## Experimental Protocols

## Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid

This protocol details the oxidation of 3,5-dimethyl-1H-pyrazole to form the dicarboxylic acid intermediate.

### Materials:

- 3,5-Dimethyl-1H-pyrazole (78.5 g, 0.818 mol)
- Potassium permanganate (517 g, 3.271 mol)
- Water (700 mL)
- Hydrochloric acid (HCl), aqueous solution

### Procedure:

- Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water in a suitable reaction vessel, and heat the solution to 70°C.
- Carefully add 517 g (3.271 mol) of potassium permanganate to the hot solution in portions, ensuring the reaction temperature does not exceed 90°C. An exothermic reaction will occur.
- After the addition is complete, cool the mixture to room temperature.
- Filter the mixture to remove the manganese dioxide ( $MnO_2$ ) precipitate and wash the filter cake with water.
- Combine the filtrate and washings, then acidify with aqueous HCl to a pH of 2.
- Allow the solution to stand overnight to facilitate precipitation.
- Collect the white precipitate by filtration and wash with cold water.
- Dry the product to obtain 1H-pyrazole-3,5-dicarboxylic acid (Yield: 41.75 g, 33%).[\[1\]](#)

## Protocol 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

Two alternative methods for the diesterification step are provided below.

### Method A: Using Gaseous Hydrogen Chloride

#### Materials:

- 1H-Pyrazole-3,5-dicarboxylic acid (31.7 g, 0.203 mol)
- Methanol (125 mL)
- Gaseous Hydrogen Chloride (HCl)

#### Procedure:

- Suspend 31.7 g (0.203 mol) of 3,5-pyrazoledicarboxylic acid in 125 mL of methanol.[2]
- Bubble gaseous HCl through the mixture until the solution is saturated.
- Heat the reaction mixture to reflux for 3 hours.
- Allow the mixture to cool and stand overnight at room temperature.
- Collect the resulting precipitate by filtration and wash with a small amount of cold methanol.
- Dry the product to yield white crystalline dimethyl 1H-pyrazole-3,5-dicarboxylate (Yield: 23.5 g, 63%).[2]

### Method B: Using Thionyl Chloride

#### Materials:

- 1H-Pyrazole-3,5-dicarboxylic acid hydrate (5 g, 28.71 mmol)
- Methanol (50 mL)
- Thionyl chloride ( $\text{SOCl}_2$ ) (6.28 mL, 86.15 mmol)

**Procedure:**

- In a flask under a nitrogen atmosphere, dissolve 5 g (28.71 mmol) of 3,5-pyrazoledicarboxylic acid hydrate in 50 mL of methanol.
- Cool the solution to 0°C using an ice bath.
- Slowly add 6.28 mL (86.15 mmol) of thionyl chloride to the solution.
- After the addition is complete, heat the mixture to 80°C and stir for 4 hours.
- Concentrate the reaction solution under reduced pressure to obtain the product (Yield: 7.1 g, 99%).[\[2\]](#)

## Protocol 3: Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

This protocol is adapted from the N-alkylation of the corresponding diethyl ester and is expected to be effective for the dimethyl ester.[\[3\]](#)

**Materials:**

- Dimethyl 1H-pyrazole-3,5-dicarboxylate
- Iodomethane
- Potassium carbonate ( $K_2CO_3$ )
- Acetone

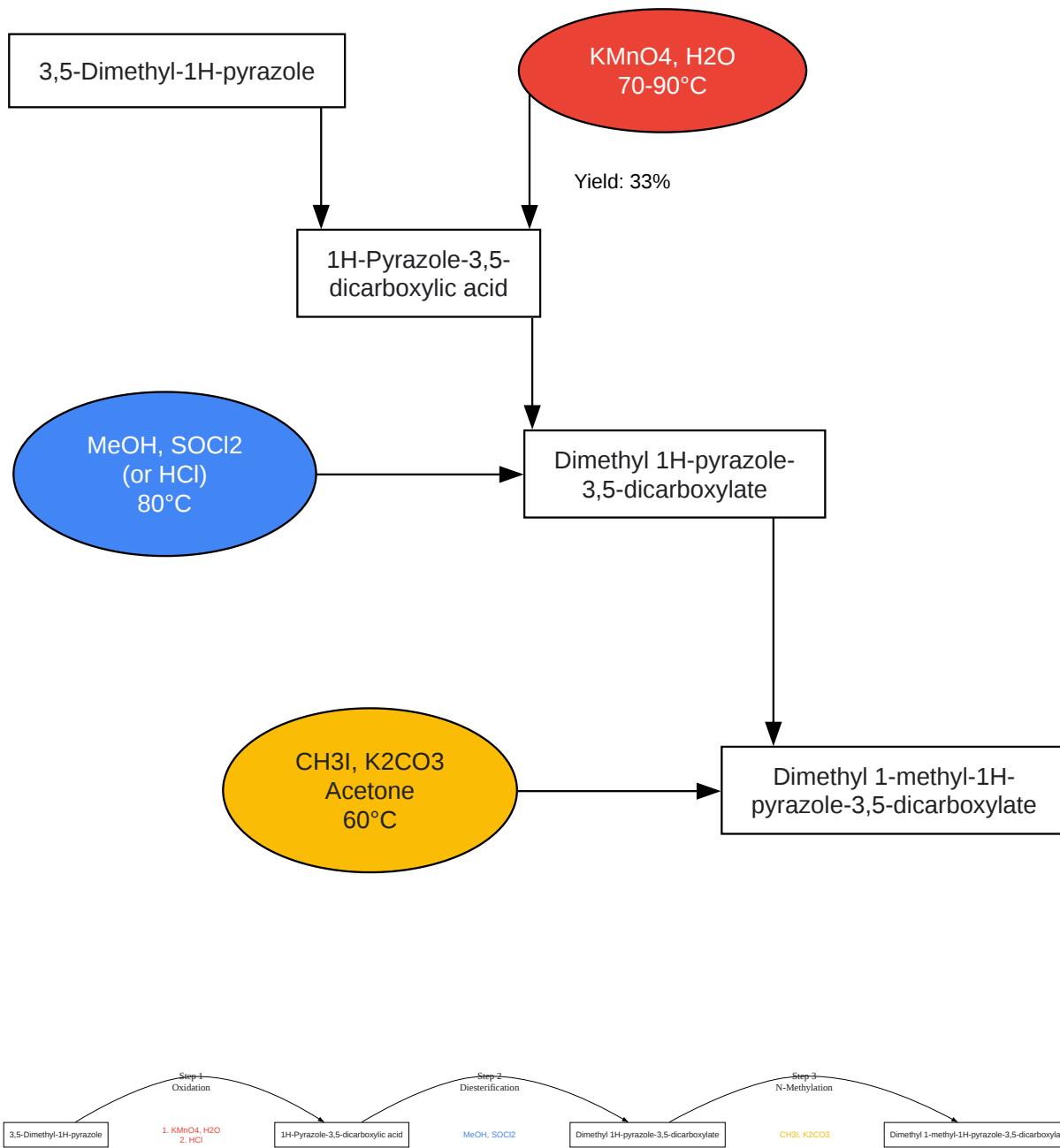
**Procedure:**

- Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in acetone in a reaction vessel.
- Add a molar equivalent of anhydrous potassium carbonate ( $K_2CO_3$ ) to the solution.
- While stirring, add a slight molar excess of iodomethane dropwise.

- Heat the mixture to 60°C and maintain the reaction overnight, monitoring for completion by TLC.<sup>[3]</sup>
- Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
- Wash the filter cake with acetone and combine the organic phases.
- Evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

## Visualizations

The following diagrams illustrate the overall workflow and chemical pathway for the synthesis.

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